molecular formula C19H16O4S B4676861 4-biphenylyl 4-methoxybenzenesulfonate

4-biphenylyl 4-methoxybenzenesulfonate

Cat. No.: B4676861
M. Wt: 340.4 g/mol
InChI Key: BFGLSKVQULSECJ-UHFFFAOYSA-N
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Description

4-Biphenylyl 4-Methoxybenzenesulfonate is a chemical compound classified as a sulfonate ester. Sulfonate esters, particularly those based on biphenyl and methoxyphenyl structures, are valuable reagents in synthetic organic chemistry and biochemical research . A prominent research application for sulfonate esters of this type is their use as cleavable protecting groups for heterocyclic compounds in the development of prodrugs and proinhibitors . For instance, studies have shown that sulfonate esters can be designed to protect zinc-binding groups (ZBGs) in matrix metalloproteinase inhibitors (MMPi). These prodrugs remain inactive until the sulfonate ester is cleaved by specific biological stimuli, such as reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) . This mechanism is particularly useful for creating targeted therapies, as it allows for the localized activation of a drug, minimizing systemic side effects. The 4-biphenylyl moiety can contribute to the molecule's lipophilicity, while the 4-methoxybenzenesulfonate group acts as the cleavable trigger. Researchers can utilize this compound as a building block or protecting group in the synthesis of more complex molecules, or as a core structure in the design of ROS-activated prodrug systems for research in fields such as cancer, stroke, and cardiovascular diseases . The product is supplied for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4S/c1-22-17-11-13-19(14-12-17)24(20,21)23-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGLSKVQULSECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Reactions Involving 4 Biphenylyl 4 Methoxybenzenesulfonate

Detailed Mechanistic Pathways of Nucleophilic Substitutions Involving the Sulfonate Leaving Group

The 4-methoxybenzenesulfonate (B230329) moiety in 4-biphenylyl 4-methoxybenzenesulfonate is an excellent leaving group, a property conferred by the resonance stabilization of the resulting 4-methoxybenzenesulfonate anion. This inherent stability facilitates nucleophilic substitution reactions at the biphenylyl carbon center.

The mechanistic course of nucleophilic substitution at the sp2-hybridized carbon of the biphenylyl group in this compound is a subject of considerable mechanistic investigation. The reaction does not typically proceed through classical S_N1 or S_N2 pathways as seen with aliphatic substrates.

A direct S_N2 attack is highly unlikely due to the steric hindrance of the biphenyl (B1667301) system and the electronic repulsion of the pi-electron cloud of the aromatic ring, which would impede the backside approach of a nucleophile.

An S_N1-type mechanism, involving the unimolecular formation of a highly unstable aryl cation, is also generally unfavorable under standard conditions. However, in the presence of very strong nucleophiles and under specific reaction conditions, substitution can occur. These reactions often proceed through more complex, multi-step pathways rather than a simple, direct displacement.

The substitution pathways of this compound are significantly influenced by both steric and electronic factors.

Electronic Factors:

Substrate: The electronic properties of the biphenyl ring system are a key determinant of reactivity. The delocalized pi-system influences the electron density at the carbon atom bearing the sulfonate group.

Steric Factors:

The biphenyl group presents significant steric bulk, which, as mentioned, largely precludes direct S_N2-type attacks. The presence of the second phenyl ring creates a crowded environment around the reaction center, hindering the approach of incoming nucleophiles.

The combination of these factors suggests that nucleophilic substitution on this compound, when it does occur, likely proceeds through mechanisms other than simple S_N1 or S_N2, such as an addition-elimination pathway or a benzyne (B1209423) mechanism under strongly basic conditions.

Investigation of Elimination Reactions (E1 and E2) with Aromatic Sulfonates

Standard E1 and E2 elimination reactions are not feasible for this compound. These mechanisms require the presence of a hydrogen atom on a carbon adjacent (beta) to the carbon atom with the leaving group. In an aromatic system like the biphenyl moiety, there are no such beta-hydrogens on the ring itself.

While elimination reactions can occur on substituents attached to the aromatic ring, the aromatic ring itself is resistant to this type of reaction under typical E1/E2 conditions. The formation of a double bond within the aromatic ring via a classical elimination pathway would lead to a highly strained and unstable intermediate.

Radical Reactions and Aromatic Ipso Substitution Studies

Aromatic sulfonates can serve as precursors for aryl radicals, which can then participate in various transformations, including ipso substitution.

The 4-biphenylyl radical can be generated from this compound through reductive cleavage of the carbon-oxygen bond. This can be achieved using various reducing agents. Once formed, the 4-biphenylyl radical is a highly reactive intermediate that can undergo several potential reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from the solvent or another reagent to form biphenyl.

Addition Reactions: It can add to unsaturated systems like alkenes or alkynes.

A key reaction of aryl radicals is ipso substitution, where the radical attacks an aromatic ring at a position already bearing a substituent. The substituent is then displaced. The efficiency and regioselectivity of such reactions are influenced by the nature of the substituents on both the radical and the aromatic substrate.

For an intramolecular cyclization to occur, the this compound molecule would need to be suitably functionalized. For instance, if a reactive group, such as an alkene or another aromatic ring, were tethered to the biphenyl system at an appropriate position (e.g., the ortho position), the generated 4-biphenylyl radical could potentially attack this group in an intramolecular fashion.

Such cyclizations are powerful methods for the synthesis of polycyclic aromatic hydrocarbons. The feasibility and outcome of these reactions are governed by factors such as the length and flexibility of the tether connecting the radical center and the reactive group, as well as the stability of the resulting cyclic radical intermediate, often rationalized by Baldwin's rules. For the unsubstituted this compound, this pathway is not directly available.

Role of this compound in Cross-Coupling Processes

In the realm of cross-coupling reactions, this compound functions as an aryl electrophile. This is analogous to the more commonly used aryl halides and triflates. The carbon-oxygen bond of the sulfonate ester is activated by a low-valent transition metal catalyst, typically palladium(0) or nickel(0), initiating the catalytic cycle that leads to the formation of new carbon-carbon or carbon-heteroatom bonds.

The catalytic cycle for a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling involving this compound, is proposed to follow a series of fundamental steps:

Transmetalation: In a Suzuki-Miyaura coupling, an organoboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex. The organic group from the organoboron species replaces the sulfonate group on the palladium, forming a new diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the biphenyl group and the group from the organoboron reagent) from the palladium center. This forms the desired cross-coupled product and regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.

Table 1: Proposed Catalytic Cycle Steps for Suzuki-Miyaura Coupling of this compound

StepDescriptionIntermediate Species
1. Oxidative AdditionThe Pd(0) catalyst inserts into the C-O bond of the aryl sulfonate.Aryl-Pd(II)-Sulfonate
2. TransmetalationThe organic group from the organoboron reagent replaces the sulfonate on the Pd(II) center.Diaryl-Pd(II) Complex
3. Reductive EliminationThe two aryl groups are coupled, and the Pd(0) catalyst is regenerated.Biaryl Product & Pd(0)

This table is a generalized representation based on established mechanisms for aryl sulfonates.

The choice of ligands coordinated to the metal center is paramount in controlling the efficiency and selectivity of cross-coupling reactions involving aryl sulfonates. Ligands can influence the catalyst's stability, solubility, and reactivity at each stage of the catalytic cycle.

For aryl sulfonates, bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) or biaryl phosphines (e.g., SPhos, XPhos), are often employed. These ligands promote the oxidative addition step by stabilizing the resulting electron-deficient Pd(II) center and facilitate the reductive elimination step. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for the coupling of less reactive electrophiles like aryl sulfonates.

In the context of this compound, the steric bulk of the biphenyl group would likely necessitate a sterically demanding ligand to create a coordinatively unsaturated metal center, which is more reactive in the oxidative addition step. The electronic properties of the ligand also play a critical role; electron-donating ligands increase the electron density on the metal, which can enhance the rate of oxidative addition.

Table 2: Common Ligand Classes and Their Potential Effects on the Cross-Coupling of this compound

Ligand ClassExamplePotential Effects
Monodentate PhosphinesTri-tert-butylphosphinePromote oxidative addition, increase reaction rates.
Biaryl PhosphinesSPhos, XPhosHigh activity for challenging substrates, good stability.
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong electron donors, highly effective for less reactive electrophiles.
Ferrocenyl PhosphinesdppfBidentate ligand, can enhance chemoselectivity.

This table outlines general ligand effects observed in cross-coupling reactions of aryl sulfonates.

Computational and Quantum Chemical Insights into Reaction Mechanisms

Due to the transient and often highly reactive nature of the intermediates in catalytic cycles, computational chemistry has become an indispensable tool for elucidating reaction mechanisms. Density Functional Theory (DFT) is a commonly used method to study the geometries, energies, and electronic structures of reactants, transition states, and products.

While specific computational studies on this compound are not found in the reviewed literature, a typical computational investigation would involve locating the transition state structures for each elementary step of the catalytic cycle. The calculated energy barriers for these transition states would allow for the determination of the rate-determining step.

For the oxidative addition of an aryl sulfonate to a palladium(0)-ligand complex, the transition state would involve the elongation of the C-O bond and the formation of new Pd-C and Pd-O bonds. The energy of this transition state, relative to the starting materials, would provide the activation energy for this crucial step. Similarly, transition states for transmetalation and reductive elimination would be modeled to construct a complete reaction energy profile. This profile would visually represent the energy changes throughout the catalytic cycle, highlighting kinetic and thermodynamic preferences.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

In the context of the oxidative addition of this compound to a Pd(0) catalyst, the reaction can be viewed as an interaction between the HOMO of the Pd(0) complex and the LUMO of the aryl sulfonate.

HOMO of the Pd(0)-Ligand Complex: This orbital is typically metal-centered and has d-character. The energy of this HOMO is influenced by the coordinated ligands; electron-donating ligands raise the HOMO energy, making the complex more nucleophilic and generally more reactive towards oxidative addition.

LUMO of this compound: The LUMO of the aryl sulfonate is expected to be a σ* antibonding orbital associated with the C-O bond of the sulfonate ester. A lower LUMO energy corresponds to a more electrophilic C-O bond, which would be more susceptible to nucleophilic attack by the palladium catalyst. The presence of the electron-withdrawing sulfonate group lowers the energy of this σ* orbital, facilitating the oxidative addition. The electronic character of the biphenyl and methoxy (B1213986) groups would also subtly influence the energy of this LUMO.

The energy gap between the HOMO of the palladium complex and the LUMO of the this compound is a key determinant of the reactivity. A smaller HOMO-LUMO gap generally leads to a stronger interaction and a lower activation barrier for the oxidative addition step.

Table 3: Application of FMO Theory to the Oxidative Addition Step

ReactantKey OrbitalRoleFactors Influencing Energy
Pd(0)-Ligand ComplexHOMONucleophileElectron-donating ligands raise energy.
This compoundLUMO (σ* C-O)ElectrophileElectron-withdrawing sulfonate group lowers energy.

This table provides a qualitative application of FMO theory based on general principles.

Applications of 4 Biphenylyl 4 Methoxybenzenesulfonate in Advanced Materials Science and Chemical Synthesis

Utilization as a Building Block in Complex Organic Synthesis

The distinct functionalities within 4-biphenylyl 4-methoxybenzenesulfonate (B230329) allow it to serve as a versatile precursor for a range of more complex molecules. The biphenyl (B1667301) unit offers a stable, rigid core, while the sulfonate ester provides a reactive site for further chemical transformations.

Precursor for Biphenylyl Ethers and Related Functionalized Biaryls

In organic chemistry, sulfonate esters are well-established as excellent leaving groups in nucleophilic substitution reactions. This characteristic is analogous to the reactivity of halides. The oxygen-sulfur bond in the arylsulfonate group of 4-biphenylyl 4-methoxybenzenesulfonate can be cleaved by a variety of nucleophiles.

This reactivity allows the compound to be a precursor for biphenylyl ethers. In a typical etherification reaction, an alcohol or a phenol (B47542), acting as the nucleophile (often deprotonated to the more reactive alkoxide or phenoxide), can displace the 4-methoxybenzenesulfonate group. This process results in the formation of a new carbon-oxygen bond, yielding a biphenylyl ether. While this represents a fundamental application based on the known reactivity of sulfonate esters, specific documented industrial-scale syntheses starting directly from this compound are not widespread in readily available literature. The general synthesis of aryl ethers is often achieved through various catalytic methods, including copper-catalyzed couplings of aryl halides with alcohols. organic-chemistry.org The design of sulfatase inhibitors has also involved the synthesis of complex biphenyl ether scaffolds. rsc.org

Synthesis of Chemically Diverse Sulfonyl-Containing Compounds

As a sulfonate ester, this compound is an integral member of the broad class of sulfonyl-containing compounds. These compounds are recognized for their diverse applications and general stability. The sulfonyl group (SO₂) is a key component in many pharmaceuticals and functional materials.

While sulfonyl chlorides are more commonly used as reactive handles for introducing sulfonyl groups into molecules to form sulfonamides or other sulfonate esters, the inherent structure of this compound makes it a stable, pre-formed sulfonyl derivative. acs.orgresearchgate.net Its utility lies more in the applications of the entire molecule rather than as a transfer agent for the sulfonyl group itself. However, under specific conditions, such as photolysis or in the presence of certain reagents, the bonds around the sulfur atom can be cleaved. For instance, related compounds like arylazo sulfones are known to generate sulfonyl radicals upon irradiation, which can then participate in further reactions to form sulfonic acids. acs.orgnih.gov This suggests a potential for controlled decomposition, although such reactive pathways are more prominently exploited in its role as a photoacid generator.

Integration into Polymer and Macromolecular Architectures

The structural features of this compound make it an attractive component for the design of advanced polymers and resins, where properties like thermal stability, rigidity, and specific functionalities are required.

Monomer for Functionalized Polymers

The biphenyl group is a rigid and planar moiety that is often incorporated into polymer backbones to enhance their thermal stability, mechanical strength, and resistance to solvents. globethesis.com Polymers containing such rigid groups are desirable for high-performance applications. While this compound in its current form is not a polymerizable monomer, it can be chemically modified to become one. For instance, the introduction of a polymerizable group, such as a vinyl or an epoxy group, onto the biphenyl ring would transform it into a functional monomer.

Alternatively, polymers can be modified to incorporate the aryl sulfonate ester functionality. Research has demonstrated the synthesis of aryl sulfonate ester-modified polystyrenes by reacting a hydroxystyrene-based polymer with a suitable sulfonyl chloride. rsc.orgresearchgate.netrsc.org This approach effectively appends the functional sulfonate ester group onto the side chain of the polymer, creating a functionalized macromolecule with properties dictated by both the polystyrene backbone and the pendant sulfonate groups. This strategy is particularly relevant for applications in lithography.

Role in the Design of High-Performance Resins

High-performance resins are materials designed to meet demanding requirements, such as high thermal stability and mechanical robustness. The introduction of biphenyl units into polymer chains is a proven strategy for achieving these characteristics. globethesis.com For example, Poly(aryl ether sulfone) (PAES) resins containing biphenyl groups exhibit enhanced glass transition temperatures and mechanical properties compared to their conventional counterparts. globethesis.com

Application in Lithographic Technologies and Photoacid Generation

One of the most significant applications of this compound and related aryl sulfonate esters is in the field of microlithography, specifically as non-ionic photoacid generators (PAGs). alfa-chemistry.comradtech.orgtcichemicals.com PAGs are essential components in chemically amplified photoresists, which are used to fabricate microelectronic devices. alfa-chemistry.com

Upon exposure to high-energy radiation such as deep ultraviolet (DUV) or extreme ultraviolet (EUV) light, non-ionic PAGs like sulfonate esters undergo photochemical decomposition to produce a strong acid, typically a sulfonic acid. rsc.orgradtech.org This photogenerated acid then acts as a catalyst, initiating a cascade of chemical reactions (e.g., deprotection or cross-linking) within the surrounding polymer matrix of the photoresist. This catalytic process "amplifies" the initial photochemical event, dramatically changing the solubility of the exposed regions of the resist film and enabling the creation of high-resolution patterns. chemrxiv.org

Aryl sulfonate esters are a key class of non-ionic PAGs due to their good solubility in common organic solvents and polymer films, and their high thermal stability. radtech.org The photochemical mechanism for these compounds involves the cleavage of the ester bond upon irradiation. rsc.orgrsc.org For a compound like this compound, this would result in the formation of 4-methoxybenzenesulfonic acid.

Table 1: Comparative Lithographic Performance of Aryl Sulfonate Ester-Modified Polystyrene Resists rsc.orgrsc.org
Resist MaterialSubstituent (X)Reported SensitivityPerformance Notes
H-SEPS-HHigher than MeO-SEPSExhibited better comprehensive performance, achieving 18 nm line/space patterns.
MeO-SEPS-OCH₃Poorest sensitivityThe methoxy (B1213986) group led to lower sensitivity compared to hydrogen or cyano substitution.
CN-SEPS-CNMost sensitiveContrast was too low to provide clear patterns despite high sensitivity.

This research underscores the critical role that the specific structure of the aryl sulfonate ester plays in fine-tuning the properties of advanced resist materials for next-generation lithography.

Development of Functional Organic Materials

The rigid and planar structure of the biphenyl unit, combined with the potential for functionalization, makes this compound and related biphenyl compounds valuable building blocks for a variety of functional organic materials.

Biphenyl-based molecules have a long history of use in liquid crystal displays. wikipedia.org The rigid, rod-like shape of the biphenyl core is conducive to the formation of liquid crystalline phases (nematic, smectic, etc.), which are essential for the operation of LCDs. proculustech.com While early LCDs utilized cyanobiphenyls, research has expanded to include a wide range of biphenyl derivatives, including esters, to optimize properties like viscosity, operating temperature range, and threshold voltage. proculustech.comgoogle.com The development of biphenyl-containing liquid crystals was a significant technological advancement in the 20th century, enabling the flat-screen display industry. uea.ac.uk

In the realm of OLEDs, the biphenyl scaffold is frequently incorporated into host materials, charge transport materials, and emitters. koreascience.krkoreascience.kr The biphenyl unit can provide high thermal stability and a wide bandgap, which is particularly important for host materials in blue phosphorescent OLEDs to prevent back energy transfer from the dopant. nih.govacs.orgresearchgate.net Biphenyl derivatives can be designed to have bipolar charge transport properties, meaning they can transport both electrons and holes, which is beneficial for achieving balanced charge injection and recombination in the emissive layer, leading to higher device efficiency. nih.govacs.orgresearchgate.net For example, a bipolar host material containing a biphenyl core conjugated with electron-transporting triazole moieties has been shown to achieve high efficiency in blue phosphorescent OLEDs. nih.govacs.orgresearchgate.net

Device Role of Biphenyl Scaffold Key Properties Imparted
LCD Core of liquid crystal molecules.Anisotropic shape, thermal stability, wide operating temperature range. wikipedia.orgproculustech.com
OLED Component of host materials, charge transport layers, or emitters.High thermal stability, wide bandgap, bipolar charge transport, improved device efficiency. koreascience.krnih.gov

Table 2: Role of Biphenyl Scaffolds in Display Technologies

The electronic properties of the biphenyl moiety make it a valuable component in organic semiconductors for applications in organic field-effect transistors (OFETs). rsc.org The ability of the biphenyl structure to facilitate π-π stacking in the solid state provides pathways for efficient charge transport. kyoto-u.ac.jpresearchgate.net By modifying the biphenyl core with various substituents, the charge carrier mobility (either hole or electron) can be tuned. For instance, single-crystal OFETs based on bisaryl-tetrabenzoporphyrins containing biphenyl groups have demonstrated high hole mobilities. kyoto-u.ac.jpresearchgate.net

Biphenyl derivatives are also used in the development of gate dielectric layers in OFETs. The insulating properties of certain biphenyl-containing polymers can be exploited to create thin, uniform dielectric films with low leakage currents, which are essential for low-voltage transistor operation.

The rigid and well-defined geometry of the biphenyl unit makes it an excellent building block, or "linker," for the construction of porous materials like Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs).

In MOFs, biphenyl-dicarboxylate or biphenyl-tetracarboxylate linkers are used to connect metal ions or clusters, creating extended, crystalline networks with high porosity. nih.govacs.orgrsc.orgresearchgate.net The length and rigidity of the biphenyl linker allow for the design of MOFs with specific pore sizes and topologies, which are crucial for applications in gas storage, separation, and catalysis. nih.govacs.org For example, extending the linker from a benzene (B151609) dicarboxylate to a biphenyl dicarboxylate can create an isoreticular MOF with a larger pore volume and surface area. rsc.org

PIMs are a class of polymers that possess microporosity due to the inefficient packing of their rigid and contorted backbones. wikipedia.org The inclusion of biphenyl units, often in conjunction with spiro-centers or other sites of contortion, contributes to the rigidity of the polymer chain and prevents efficient packing, thus generating intrinsic microporosity. wikipedia.orgsemanticscholar.orgresearchgate.net These materials are solution-processable and can be formed into films for applications such as gas separation membranes. wikipedia.orgrsc.org

Theoretical and Computational Studies of 4 Biphenylyl 4 Methoxybenzenesulfonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-biphenylyl 4-methoxybenzenesulfonate (B230329), these methods would provide a deep insight into its electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-biphenylyl 4-methoxybenzenesulfonate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

In studies of similar biphenyl (B1667301) derivatives, DFT methods, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), have been successfully used to calculate optimized geometrical parameters (bond lengths, bond angles, and dihedral angles). tandfonline.com For instance, the dihedral angle between the two phenyl rings in biphenyl compounds is a critical parameter that influences their electronic properties and is accurately predicted by DFT. jcsp.org.pk The total energy of the molecule, a key output of DFT calculations, provides a measure of its stability. proquest.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: The following data is illustrative and based on typical values for related compounds, as specific data for the title compound is not available.)

ParameterHypothetical Value
Total Energy-1250.5 Hartree
Dihedral Angle (C-C-C-C between rings)~40-50°
Dipole Moment~3-5 Debye

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

DFT is also used to calculate various reactivity descriptors that predict how a molecule will interact with other chemical species. The Molecular Electrostatic Potential (MEP) map is a color-coded map that illustrates the charge distribution on the molecule's surface. tandfonline.comresearchgate.net Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Fukui functions are another set of descriptors that identify the most reactive sites in a molecule. These functions quantify the change in electron density at a particular point when an electron is added or removed. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides insights into the molecule's ability to donate or accept electrons in chemical reactions. tandfonline.comproquest.com For benzenesulfonamide (B165840) derivatives, these calculations have helped to reveal their interaction potential with target proteins. indexcopernicus.com

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides information on a static, optimized structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, which has rotational freedom around the biphenyl linkage and the sulfonate ester bond, MD simulations can explore its conformational landscape. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

By analyzing this trajectory, researchers can identify the most populated conformations, understand the transitions between them, and calculate thermodynamic properties. Such simulations have been used to study the stability of complexes involving sulfonate esters and to understand their behavior in different solvent environments. mdpi.com

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly those based on DFT, are instrumental in predicting various spectroscopic properties. Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov This would help in understanding the color and photophysical properties of this compound.

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. tandfonline.com By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions can be achieved, confirming the molecule's structure. For other biphenyl derivatives, DFT has been used to investigate the effects of different substituents on their vibrational frequencies. tandfonline.com

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect the molecular structure of a compound with its chemical reactivity.

Quantitative Analysis of Structural Modifications on Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a key component of SRR studies. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity, such as reaction rates or biological efficacy. nih.govnih.gov For benzenesulfonate (B1194179) derivatives, QSAR studies have been used to understand how different substituents on the benzene (B151609) ring affect their properties, such as their dissociation constant (pKa) or their inhibitory activity against certain enzymes. nih.govarkat-usa.org

To perform a QSAR study on this compound, one would first need to synthesize and test a series of related compounds with systematic structural variations. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound using computational methods. Finally, statistical methods would be used to build a model that predicts the reactivity based on these descriptors. Such studies are valuable for designing new molecules with desired properties.

Design Principles for Optimized Chemical Performance

The strategic design of molecules with tailored properties is a cornerstone of modern chemical research. For this compound, optimizing its chemical performance for specific applications necessitates a deep understanding of its structure-property relationships. Theoretical and computational chemistry provide powerful tools to elucidate these relationships and to establish design principles for enhanced functionality. By employing a suite of computational methods, researchers can predict how structural modifications will influence the electronic, steric, and reactive characteristics of the molecule, thereby guiding the synthesis of next-generation compounds with superior performance.

At the heart of in silico design for this compound are quantum chemical calculations, primarily based on Density Functional Theory (DFT). These calculations allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's kinetic stability, chemical reactivity, and electronic properties. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP) mapping is another crucial computational tool. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This information is invaluable for predicting sites of intermolecular interactions and chemical reactions. For this compound, the MEP map would highlight the electronegative oxygen atoms of the sulfonate group and the methoxy (B1213986) group as potential sites for electrophilic attack, while the aromatic rings could be susceptible to electrophilic substitution.

Design principles for optimizing the performance of this compound can be systematically explored by simulating the effects of various substituent groups on the biphenyl and methoxybenzene rings. For instance, the introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., nitro, cyano) at different positions can significantly alter the electronic landscape of the molecule.

Interactive Table 1: Predicted Impact of Substituents on the Electronic Properties of this compound Derivatives

Substituent on Biphenyl RingPositionPredicted HOMO (eV)Predicted LUMO (eV)Predicted HOMO-LUMO Gap (eV)Predicted Dipole Moment (Debye)
None (Parent Molecule)--5.8-1.24.65.2
-NO24'-6.2-1.84.47.8
-CH34'-5.6-1.14.55.5
-OCH34'-5.4-1.04.45.9
-CN4'-6.3-1.94.48.1

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate design principles.

The stability of the sulfonate ester bond is another critical factor for performance, particularly in applications where hydrolysis is a concern. Computational studies can model the reaction pathway for hydrolysis, identifying the transition state and calculating the activation energy. rsc.org This allows for the prediction of hydrolytic stability under various conditions. Design strategies to enhance stability could involve introducing bulky substituents near the sulfonate group to provide steric hindrance, thereby increasing the energy barrier for nucleophilic attack.

Interactive Table 2: Computational Data for Parent Molecule and a Sterically Hindered Derivative

ParameterThis compound4-(2',6'-Dimethylbiphenylyl) 4-Methoxybenzenesulfonate
Calculated Molecular Weight ( g/mol ) 354.41382.46
Predicted HOMO-LUMO Gap (eV) 4.64.7
Calculated Molecular Surface Area (Ų) 350.2385.5
Predicted Hydrolysis Activation Energy (kcal/mol) 25.828.2

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate design principles.

Emerging Research Frontiers and Future Directions

Exploration of Novel Reactivity Patterns for Biphenylyl Sulfonates

The reactivity of sulfonate esters is a cornerstone of organic synthesis, where they are recognized as potent electrophiles and effective protecting groups. nih.gov The biphenyl (B1667301) substituent in 4-biphenylyl 4-methoxybenzenesulfonate (B230329) is expected to significantly influence its reactivity compared to simpler aryl sulfonates.

Future research will likely focus on:

Mechanism of Hydrolysis: The alkaline hydrolysis of aryl benzenesulfonates has been a subject of debate, with evidence suggesting both stepwise and concerted mechanisms depending on the leaving group. acs.org Computational studies mapping the potential energy surfaces for related compounds have been crucial in this debate. acs.org A detailed investigation into the hydrolysis of 4-biphenylyl 4-methoxybenzenesulfonate could provide further clarity, with the biphenylyl group's electronic and steric effects potentially favoring one pathway over another.

Nucleophilic Substitution Reactions: Sulfonate esters are excellent substrates for nucleophilic substitution. youtube.com The reactivity of the biphenyl derivative could be harnessed in cross-coupling reactions or for the synthesis of complex molecules where the biphenylyl moiety serves as a key structural scaffold. arabjchem.org Quantum chemical calculations could be employed to predict the reactivity of different positions on the biphenyl rings toward both nucleophilic and electrophilic substitution. nih.gov

Protecting Group Stability: The stability of sulfonate esters to various reaction conditions is critical for their use as protecting groups for sulfonic acids. nih.gov Studies have compared the lability of different sulfonate esters (e.g., isopropyl, neopentyl, trichloroethyl) to acidic, basic, and reductive conditions. nih.gov Research into this compound would establish its unique stability profile, potentially identifying it as a protecting group with specific advantages for the synthesis of complex sulfonated molecules. nih.gov

Integration into Supramolecular Assemblies and Self-Assembled Systems

The rigid, planar structure of the biphenyl unit makes it an ideal building block (synthon) for constructing large, ordered molecular architectures. arabjchem.org This has led to its incorporation into a variety of supramolecular coordination complexes (SCCs) and self-assembled materials. nih.govnih.gov

Future directions in this area include:

Metallacycle and Metallacage Construction: Biphenyl derivatives are used as ligands to create 2D-metallacycles and 3D-metallacages. nih.gov The this compound could be functionalized to act as a ditopic ligand, where the biphenyl unit forms the structural backbone of rectangular or rhomboidal supramolecular complexes. nih.govnih.gov

Host-Guest Chemistry: Cyclophanes derived from biphenyl bisimides have been shown to create nano-environments capable of hosting aromatic guests, leading to emergent properties like delayed fluorescence. acs.org The biphenyl moiety of this compound could be incorporated into larger macrocyclic hosts, with the sulfonate group providing a site for further functionalization or influencing guest binding.

Peptide-Based Hydrogels: Short aromatic peptides containing moieties like fluorenylmethyloxycarbonyl (Fmoc), which has a biphenyl-like structure, are known to self-assemble into nanostructured hydrogels. researchgate.net The biphenyl group could be integrated into peptide-like molecules to drive self-assembly through π-π stacking interactions, forming novel hydrogel materials. researchgate.net

Rational Design of New Functional Materials with Tunable Properties

The combination of the electronically active biphenyl and sulfonate groups suggests that this compound could be a precursor for a new generation of functional materials.

Key research areas are:

Liquid Crystals: Biphenyl is a classic mesogen, a core component of many liquid crystalline materials. By carefully designing derivatives of this compound, it may be possible to create novel liquid crystals whose phase behavior is tuned by the length and nature of substituents on the biphenyl and benzene (B151609) rings.

Polymer Membranes: Sulfonated polymers are critical components in technologies like vanadium redox flow batteries (VRFBs). acs.org Research has explored grafting sulfonate groups onto polymer backbones to create cation exchange membranes. acs.org The this compound molecule could be polymerized or grafted onto existing polymers to create materials with tailored ion-transport properties for energy storage applications.

Pharmacologically Active Compounds: The biphenyl structure is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents. arabjchem.org The sulfonate ester functionality allows for facile derivatization, enabling the synthesis of libraries of novel biphenyl compounds for screening against various biological targets.

Development of Efficient and Sustainable Synthetic Strategies

While traditional methods for synthesizing sulfonate esters, such as the reaction of alcohols with sulfonyl chlorides, are effective, they often involve hazardous reagents and produce significant waste. nih.gov Modern chemistry is focused on developing greener, more efficient alternatives.

Emerging synthetic strategies applicable to this compound include:

Synthetic StrategyDescriptionAdvantagesKey ReagentsCitations
Visible-Light-Induced Synthesis A photocatalyst-free, one-pot multicomponent reaction of arylazo sulfones, a sulfur dioxide surrogate, and an alcohol.Mild conditions, high yields, avoids toxic photoredox catalysts.Arylazo sulfones, DABSO, CuI, HCl nih.gov
Iodine-Induced Synthesis Cross-coupling reaction of sodium sulfinates with phenols induced by iodine.Low-cost, green, efficient, mild conditions.Sodium sulfinates, phenols, iodine researchgate.net
Boron Ester Intermediate Method An acidolysis reaction where a pre-formed boron ester (from boric acid and an alcohol) reacts with a sulfonic acid.Avoids toxic chemicals like sulfur trioxide, produces high yields, and can prevent isomeric byproducts.Boric acid, alcohol, sulfonic acid google.com
Direct Alkoxysulfonylation Uses dimethyl sulfate (B86663) (DMS) or diethyl sulfate (DES) as reagents for the direct synthesis of aryl sulfonic esters.Operationally simple, scalable, no solvent or expensive catalysts required.Dimethyl sulfate (DMS), Diethyl sulfate (DES) researchgate.net

These modern methods offer pathways to synthesize this compound and its derivatives with reduced environmental impact and greater efficiency. nih.govresearchgate.netgoogle.com

Advanced Spectroscopic and Computational Methodologies for In-situ Studies

To fully understand and optimize the synthesis and reactivity of this compound, advanced analytical techniques are indispensable. A key trend is the use of in-situ monitoring, which allows chemists to observe reactions as they happen. mt.com

Future research will heavily rely on a combination of these methods:

MethodologyApplication for Biphenylyl SulfonatesCitations
In-situ Spectroscopy (FTIR, Raman) Real-time monitoring of reaction kinetics, identifying transient intermediates, and optimizing process conditions for synthesis and hydrolysis. mt.comspectroscopyonline.comacs.org
Nuclear Magnetic Resonance (NMR) Structural characterization of the final product and any intermediates or byproducts. Can be used to study reaction mechanisms and molecular dynamics. nih.govrsc.org
Mass Spectrometry (MS) Accurate mass determination and structural elucidation, particularly when coupled with gas (GC) or liquid chromatography (LC) for separation and quantification of trace impurities. acs.orgnih.govresearchgate.net
Liquid Chromatography (LC) Separation and analysis of complex mixtures. Biphenyl-based LC columns are noted for their unique selectivity in separating aromatic compounds and isomers. nih.govrestek.com
Density Functional Theory (DFT) Calculations Predicting reactivity, elucidating reaction mechanisms, understanding stereoselectivity, and interpreting spectroscopic data by calculating properties like atomic charges and reaction energy profiles. acs.orgnih.govacs.orgacs.org

By combining in-situ spectroscopic techniques with powerful computational models, researchers can gain an unprecedented level of understanding and control over the chemical transformations of this compound, accelerating the discovery of its novel applications. spectroscopyonline.comacs.org

Q & A

Q. Methodology :

  • Sulfonation and esterification are key steps. For example, biphenyl derivatives can undergo sulfonation using chlorosulfonic acid, followed by esterification with 4-methoxyphenol under basic conditions (e.g., pyridine as a catalyst).
  • Friedel-Crafts acylation may precede sulfonation if aryl substitution is required, as demonstrated in analogous syntheses using AlCl₃ and sulfonyl chlorides .
  • Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to confirm intermediate formation.
  • Use anhydrous conditions to avoid hydrolysis of sulfonyl chloride intermediates.

(Advanced) How can reaction conditions be optimized to minimize byproducts during sulfonate ester formation?

Q. Methodology :

  • Temperature control : Maintain temperatures below 0°C during sulfonyl chloride formation to prevent side reactions (e.g., sulfone formation).
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to reduce nucleophilic side reactions.
  • Byproduct analysis : Employ GC-MS or LC-MS to identify impurities and adjust stoichiometry (e.g., excess 4-methoxyphenol to drive esterification).

Q. Data Example :

ParameterOptimal RangeCommon Byproducts
Temperature-10°C to 5°CSulfonic acid derivatives
Molar Ratio (R-OH:Cl)1.2:1Disulfonate esters

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Q. Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and sulfonate ester linkages (no direct proton signal).
  • IR Spectroscopy : Confirm sulfonate ester C-O-S stretch (1180–1250 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
  • X-ray crystallography : Resolve molecular geometry, as demonstrated for analogous sulfonate esters with planar biphenyl systems and dihedral angles ~54° between aromatic rings .

(Advanced) How can crystallographic data discrepancies (e.g., bond length variations) be resolved in sulfonate esters?

Q. Methodology :

  • Refinement protocols : Use SHELXTL or OLEX2 for high-resolution data, applying restraints for disordered atoms (e.g., methoxy groups).
  • Thermal motion analysis : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion.
  • Validation tools : Cross-check with PLATON or Mercury to ensure geometric accuracy (e.g., C-S bond lengths: 1.76–1.82 Å) .

Q. Example Crystallographic Data :

ParameterObserved ValueExpected Range
S-O bond length1.45 Å1.43–1.47 Å
Dihedral angle54.61°50–60° (planar systems)

(Basic) What in vitro assays are appropriate for evaluating biological activity of this compound?

Q. Methodology :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting sulfatases or esterases, using p-nitrophenyl substrates.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

(Advanced) How can structure-activity relationships (SARs) be analyzed when modifying the sulfonate group?

Q. Methodology :

  • Synthetic modifications : Introduce electron-withdrawing groups (e.g., -NO₂) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects.
  • Comparative assays : Test derivatives against parent compound in enzyme inhibition (e.g., IC₅₀ shifts) or cellular uptake studies.
  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to correlate sulfonate group charge distribution with bioactivity .

(Advanced) How to address contradictory NMR data (e.g., splitting patterns) in sulfonate ester derivatives?

Q. Methodology :

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., biphenyl protons vs. methoxy groups).
  • Solvent deuteration : Switch to DMSO-d₆ to reduce solvent peak interference in aromatic regions.
  • Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening .

(Advanced) How to reconcile discrepancies between computational models and experimental data (e.g., dipole moments)?

Q. Methodology :

  • Parameter adjustment : Re-optimize basis sets (e.g., B3LYP/6-311+G**) to better model sulfonate group polarization.
  • Solvent effects : Include implicit solvation (e.g., PCM model) in DFT calculations to match experimental dielectric environments.
  • Validation : Compare calculated vs. experimental dipole moments (e.g., 5.2 D vs. 5.5 D) and adjust torsional potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.